N-(7-methyloctyl)thiolan-3-amine
CAS No.:
Cat. No.: VC17813826
Molecular Formula: C13H27NS
Molecular Weight: 229.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27NS |
---|---|
Molecular Weight | 229.43 g/mol |
IUPAC Name | N-(7-methyloctyl)thiolan-3-amine |
Standard InChI | InChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3 |
Standard InChI Key | ZVEVPQJUHYLPMR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCCCCCNC1CCSC1 |
Introduction
Structural Identification and Molecular Characteristics
N-(7-Methyloctyl)thiolan-3-amine belongs to the class of alkylated thiolan-amines, which are sulfur- and nitrogen-containing heterocyclic compounds. The molecule consists of a five-membered tetrahydrothiophene ring (thiolan) with an amine substituent at the 3-position. The amine group is further alkylated with a 7-methyloctyl chain, introducing significant hydrophobicity and steric bulk .
Molecular Formula and Weight
The compound’s molecular formula, C₁₃H₂₇NS, reflects 13 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one sulfur atom. Its molecular weight of 229.43 g/mol is consistent with the presence of a long alkyl chain and the heteroatomic thiolan ring . Comparatively, simpler thiophene derivatives, such as N-Methyl-3-thiophenemethanamine (C₆H₉NS, MW 127.21 g/mol), exhibit lower molecular weights due to shorter alkyl substituents .
Synthetic Pathways and Methodologies
The synthesis of N-(7-methyloctyl)thiolan-3-amine involves multi-step alkylation and cyclization strategies, often leveraging established protocols for N-alkyl amine and heterocycle formation.
Key Synthetic Routes
A plausible route begins with the preparation of the thiolan-3-amine core. Thiolan (tetrahydrothiophene) can be functionalized via nitrene insertion or ring-opening reactions. For example, thiolan-3-amine may be synthesized by treating tetrahydrothiophene-3-one with hydroxylamine to form an oxime, followed by reduction using lithium aluminum hydride (LiAlH₄) . Subsequent N-alkylation with 7-methyloctyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) would yield the target compound (Figure 1) .
Representative Reaction Scheme
Challenges and Optimization
N-Alkylation of secondary amines often competes with over-alkylation, necessitating controlled stoichiometry and mild conditions. The use of polar aprotic solvents (e.g., DMF, acetonitrile) and phase-transfer catalysts can enhance reaction efficiency . Industrial-scale production, as reported by MolCore, achieves purities ≥97% through rigorous chromatographic purification and crystallization .
Physicochemical Properties and Stability
The compound’s properties are influenced by its hydrophobic alkyl chain and polar amine-thiolan moiety.
Solubility and Partitioning
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Solubility: Predominantly soluble in organic solvents (e.g., dichloromethane, THF) due to the 7-methyloctyl chain. Limited aqueous solubility (estimated logP ≈ 4.2) .
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Thermal Stability: Decomposition likely occurs above 200°C, based on analogs like N-Methyl-3-thiophenemethanamine (boiling point: 174.1°C) .
Spectroscopic Data (Inferred)
Property | Value/Description |
---|---|
IR (C–S stretch) | 620–650 cm⁻¹ |
¹H NMR (amine) | δ 1.6 ppm (broad, 1H) |
¹³C NMR (C–N) | δ 45–50 ppm |
Industrial and Pharmaceutical Applications
N-(7-Methyloctyl)thiolan-3-amine is primarily utilized as a building block in API synthesis. Its applications include:
Intermediate in Drug Development
The compound’s amine group serves as a site for conjugation with carboxylic acids or electrophiles, enabling the construction of complex molecules. For example, it may be incorporated into protease inhibitors or kinase-targeting agents, where the thiolan ring enhances binding affinity through sulfur-aromatic interactions .
Role in Peptide Modification
N-Alkylation of amino acids, as described in Monash University’s synthesis protocols, improves peptide lipophilicity and metabolic stability . While N-methylation is more common, longer alkyl chains like 7-methyloctyl may further modulate bioavailability and tissue penetration.
Related Compounds and Derivatives
N-(7-Methyloctyl)thiolan-3-amine is part of a broader family of alkylated thiolan-amines. Notable derivatives include:
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